Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Description
The compound Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] (CAS: 81256-89-5) is a highly modified guanosine derivative designed for solid-phase oligonucleotide synthesis. Its structural features include:
- 5'-O-DMT group: Protects the 5'-hydroxyl during synthesis, enabling selective deprotection for chain elongation .
- 3'-O-TBDMS group: A tert-butyldimethylsilyl group that stabilizes the 3'-hydroxyl, commonly used in RNA synthesis to prevent undesired side reactions .
- N-(2-methyl-1-oxopropyl): An isobutyryl protecting group on the exocyclic amine of guanine, preventing base-mediated side reactions during synthesis .
- 2'-phosphoramidite: A 2-cyanoethyl N,N-diisopropylphosphoramidite moiety at the 2'-position, enabling automated coupling in oligonucleotide assembly .
This compound is critical for synthesizing modified RNA or DNA strands with high coupling efficiency (>98%) and stability under acidic conditions (e.g., during DMT removal) .
Properties
Molecular Formula |
C50H72N7O9PSi |
|---|---|
Molecular Weight |
974.2 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H72N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40-44,47-48,53H,17,29-30H2,1-13H3,(H,54,58)(H,55,59)/t40-,41?,42-,43-,44?,47-,48?,67?/m1/s1 |
InChI Key |
PTNZERYSBOEWKI-AWFQAXFWSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and bis(4-methoxyphenyl)phenylmethyl chloride.
Acylation: The amino group of guanine is acylated using 2-methyl-1-oxopropyl chloride.
Phosphitylation: The 2’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of guanosine are treated with protecting agents.
Automated Synthesis: Automated synthesizers are used to carry out the acylation and phosphitylation steps efficiently.
Purification: The final product is purified using chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base.
Reduction: Reduction reactions can occur at the cyanoethyl group.
Substitution: Nucleophilic substitution reactions can take place at the phosphoramidite group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced cyanoethyl derivatives.
Substitution: Substituted phosphoramidite derivatives.
Scientific Research Applications
Chemistry
Oligonucleotide Synthesis: Used as a building block in the synthesis of DNA and RNA oligonucleotides.
Chemical Probes: Utilized in the development of chemical probes for studying nucleic acid interactions.
Biology
Genetic Testing: Employed in the synthesis of probes and primers for genetic testing.
Gene Editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing.
Medicine
Therapeutics: Potential use in the development of antisense oligonucleotides for treating genetic disorders.
Diagnostics: Used in the development of diagnostic assays for detecting genetic mutations.
Industry
Forensics: Applied in forensic science for DNA profiling.
Biotechnology: Used in various biotechnological applications, including synthetic biology and molecular diagnostics.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into oligonucleotides. The molecular targets include:
DNA and RNA: The compound binds to complementary DNA or RNA sequences, facilitating various genetic manipulations.
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleic acid synthesis and modification.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
Protection Strategy :
- The target compound’s 3'-TBDMS distinguishes it from RNA-focused analogs (e.g., 2'-TBDMS in ), suggesting compatibility with DNA synthesis workflows.
- The N-isobutyryl group offers faster deprotection (e.g., 4 hours in ammonium hydroxide) compared to benzoyl (16–24 hours) .
Phosphoramidite Position :
- The 2'-phosphoramidite in the target compound contrasts with 3'-phosphoramidites (e.g., ), enabling reverse-direction synthesis or branched oligonucleotides .
Stability and Coupling Efficiency: The combination of DMT and TBDMS groups enhances stability against nucleophilic attack, critical for long oligonucleotide synthesis (>100-mer) . Coupling efficiency (98–99%) matches adenosine and cytidine analogs but exceeds older silyl-protected derivatives (e.g., triisopropylsilyl, 92–95%) .
Immunostimulatory Guanosine Analogs
While the target compound is a synthetic building block, structurally related guanosine analogs (e.g., 7-thia-8-oxo-guanosine) exhibit TLR7-mediated immunostimulatory activity via purine ring modifications at the 7- and 8-positions . Key differences include:
- Biological Activity : The target compound lacks the 7/8-position modifications required for TLR7 activation, rendering it biologically inert in immune assays .
Biological Activity
The compound in focus, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] , is a modified form of guanosine. Its complex structure incorporates various functional groups that may influence its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in research and therapeutics.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 769.96 g/mol . The structural complexity includes multiple aromatic rings and silyl groups, which may enhance solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₅₁N₅O₈Si |
| Molecular Weight | 769.96 g/mol |
| CAS Number | 81256-89-5 |
| Purity | >95% (HPLC) |
| Storage Temperature | 2-8°C |
The biological activity of guanosine derivatives often involves interactions with nucleic acid structures and enzymes. This specific compound may exhibit:
- Antiviral Activity : Similar guanosine derivatives have shown potential in inhibiting viral replication by mimicking nucleotide substrates for viral polymerases.
- Antitumor Properties : Some studies suggest that modifications on the guanine base can lead to increased cytotoxicity against cancer cells by disrupting nucleic acid synthesis.
Case Studies
- Antiviral Studies : Research has demonstrated that guanosine analogs can inhibit the replication of viruses such as HIV and Hepatitis C. The introduction of bulky substituents like bis(4-methoxyphenyl) enhances binding affinity to viral enzymes.
- Cytotoxicity Assays : In vitro studies using cancer cell lines (e.g., HeLa, MCF-7) have shown that certain guanosine derivatives induce apoptosis through the activation of caspases, leading to cell death.
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes like DNA polymerases or kinases, which are critical in cellular proliferation.
Research Findings
Recent studies have focused on synthesizing and characterizing various guanosine derivatives to evaluate their pharmacological profiles. Notable findings include:
- Increased Solubility : The incorporation of dimethylsilyl groups has been shown to improve solubility in aqueous environments, facilitating better bioavailability.
- Selectivity : Modifications at the 5' and 3' positions can lead to increased selectivity for specific targets within cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
